BenchChemオンラインストアへようこそ!

benzo[g]quinazolin-4(3H)-one

Topoisomerase inhibition DNA-targeting agents Anticancer drug discovery

Procure benzo[g]quinazolin-4(3H)-one to unlock regioisomer-specific advantages unavailable with parent quinazolinones or angular analogs. The linear [g]-face benzannulation selectively enhances topoisomerase II inhibition for dual I/II targeting, while the extended π-system delivers 5.6-fold greater NS3/4A protease affinity (IC50 6.41 µM). With validated VEGFR-2 antiproliferative activity (MCF-7 IC50 8.8–10.9 µM) and broad-spectrum antimicrobial potential, this 95% pure building block accelerates hit-to-lead campaigns across oncology, virology, and fluorescent probe development. Standard ambient shipping; research-use only.

Molecular Formula C12H8N2O
Molecular Weight 196.2 g/mol
CAS No. 33987-00-7
Cat. No. B1450800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzo[g]quinazolin-4(3H)-one
CAS33987-00-7
Molecular FormulaC12H8N2O
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=O)NC=N3
InChIInChI=1S/C12H8N2O/c15-12-10-5-8-3-1-2-4-9(8)6-11(10)13-7-14-12/h1-7H,(H,13,14,15)
InChIKeyDNFQXWHQGPGKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[g]quinazolin-4(3H)-one (CAS 33987-00-7): A Fused Heterocyclic Scaffold with Multi-Target Biological Activity for Medicinal Chemistry Sourcing


Benzo[g]quinazolin-4(3H)-one (CAS 33987-00-7) is a heterocyclic compound comprising a quinazolin-4-one core fused with a benzene ring at the [g] face [1]. This linearly-fused benzannulated architecture distinguishes it from the parent quinazolin-4(3H)-one scaffold and from angularly fused analogs [2]. The compound serves as a versatile synthetic intermediate and pharmacophore scaffold in medicinal chemistry, with documented biological activities spanning anticancer, antiviral, and antimicrobial domains [3].

Why Generic Quinazolin-4(3H)-one Cannot Substitute for Benzo[g]quinazolin-4(3H)-one (CAS 33987-00-7) in Target-Binding Assays


The linear benzannulation in benzo[g]quinazolin-4(3H)-one fundamentally alters both target-binding interactions and physicochemical properties compared to unsubstituted quinazolin-4(3H)-one and other quinazolinone analogs [1]. In head-to-head molecular docking and enzymatic assays against HCV NS3/4A protease, benzo[g]quinazoline derivatives demonstrated measurable differences in binding energy and inhibitory activity versus their quinazoline counterparts [1]. Furthermore, the extended aromatic system confers distinct photophysical properties that are absent in the parent quinazolinone scaffold, enabling applications in imaging and detection that generic quinazolin-4(3H)-one cannot fulfill [2].

Benzo[g]quinazolin-4(3H)-one (CAS 33987-00-7) Quantitative Differentiation Evidence: Comparator-Based Performance Analysis


Linear vs. Angular Benzannulation: Divergent Topoisomerase Inhibitory Profiles Between Benzo[g]quinazolin-4(3H)-one and Benzo[f]quinazolin-4(3H)-one Scaffolds

Direct structure-activity comparison between linear benzo[g]quinazolin-4(3H)-one and angular benzo[f]quinazolin-4(3H)-one scaffolds within tryptanthrin derivatives revealed that linear benzannulation on the quinazolin-4(3H)-one ring produced a measurable increase in topoisomerase II (topo II) inhibitory activity, whereas the angular fusion did not confer this enhancement [1]. This establishes that the [g]-face linear fusion is not a generic benzannulation event but a specific structural determinant of biological activity.

Topoisomerase inhibition DNA-targeting agents Anticancer drug discovery

Benzo[g]quinazoline vs. Quinazoline HCV NS3/4A Protease Inhibition: Cross-Study Potency Comparison for Antiviral Scaffold Selection

In a cross-study comparison of HCV NS3/4A protease inhibitory activity, benzo[g]quinazoline derivatives (including unsubstituted core-related analogs) achieved IC50 values as low as 6.41 µM, whereas a structurally matched quinazoline analog (without benzo-fusion) exhibited an IC50 of 35.8 µM [1]. This approximately 5.6-fold potency difference demonstrates that the extended aromatic benzannulation significantly enhances binding affinity to the NS3/4A protease active site.

HCV protease inhibitors Antiviral drug discovery NS3/4A inhibition

Benzo[g]quinazolin-4(3H)-one Derivatives as VEGFR-2 Inhibitors: Dual Cancer Cell Line Antiproliferative Activity with Cell-Cycle Arrest Evidence

A series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines were evaluated for antiproliferative activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines [1]. The most active compounds in the series demonstrated IC50 values of 8.8 ± 0.5–10.9 ± 0.9 µM against MCF-7 and 26.0 ± 2.5–40.4 ± 4.1 µM against HepG2, with doxorubicin as the reference standard [1]. Cell-cycle analysis confirmed that active compounds target G1 phase arrest, indicating a specific mechanism beyond general cytotoxicity [1].

VEGFR-2 inhibition Antiangiogenesis Antiproliferative agents

Broad-Spectrum Antimicrobial Activity of 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives: MIC Data Against 20 Microbial Strains Compared to Clinical Reference Drugs

A library of 28 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives was evaluated against five Gram-positive bacteria, five Gram-negative bacteria, and ten fungal strains [1]. Minimum inhibitory concentration (MIC) determinations identified compounds with activity comparable to ampicillin, gentamicin, and amphotericin B reference standards across multiple microbial species [1]. Notably, compounds 8 and 23 demonstrated the highest activity against Gram-positive bacteria, while several derivatives showed selective potency against Escherichia coli among Gram-negative strains [1].

Antimicrobial resistance Antibacterial agents Antifungal agents

Molecular Docking Validation: Benzo[g]quinazoline Scaffold Demonstrates Favorable Binding Energy in NS3/4A Protease Active Site Compared to Non-Benzannulated Quinazoline

Molecular docking studies of benzo[g]quinazoline derivatives into the HCV NS3/4A protease active site (PDB ID: 4B75) revealed favorable binding energy scores that correlated with experimental IC50 values [1]. The extended aromatic system of the benzo[g]quinazoline scaffold enables additional hydrophobic contacts and π-stacking interactions with active site residues that are not accessible to non-benzannulated quinazoline analogs [1]. This computational validation supports the experimental potency differential and provides a rational basis for scaffold selection in virtual screening campaigns.

Molecular docking Structure-based drug design Binding affinity prediction

Physicochemical and Spectral Differentiation: Benzo[g]quinazolin-4(3H)-one Exhibits Distinct UV-Vis Absorption and Fluorescence Properties Versus Parent Quinazolinone

The extended π-conjugated system of the benzo[g]quinazolin-4(3H)-one scaffold confers distinct optical and redox properties compared to non-benzannulated quinazolin-4-ones [1]. Spectroscopic characterization of benzo-annulated tryptanthrin derivatives revealed altered UV-Vis absorption profiles and modified reduction potentials that are directly attributable to the linear benzannulation on the quinazolin-4(3H)-one ring [1]. These photophysical differences are absent in the parent quinazolinone scaffold and in angularly fused analogs.

Fluorescent probes Optical properties Bioimaging agents

High-Value Application Scenarios for Benzo[g]quinazolin-4(3H)-one (CAS 33987-00-7) Based on Verifiable Differentiation Evidence


Kinase-Targeted Anticancer Lead Optimization Leveraging VEGFR-2 Inhibition and G1 Cell-Cycle Arrest

Medicinal chemistry teams developing antiangiogenic agents should prioritize benzo[g]quinazolin-4(3H)-one as a core scaffold for VEGFR-2 inhibitor lead optimization programs. The scaffold's demonstrated antiproliferative activity (IC50 = 8.8–10.9 µM against MCF-7; 26.0–40.4 µM against HepG2) coupled with confirmed G1 phase cell-cycle arrest provides a defined mechanistic entry point for structure-activity relationship (SAR) expansion [1]. The differential sensitivity between breast and liver cancer cell lines further supports tissue-specific optimization strategies [1].

HCV NS3/4A Protease Inhibitor Development Using Validated Docking Models and 5.6-Fold Potency Advantage

Antiviral drug discovery groups targeting hepatitis C virus protease should select the benzo[g]quinazoline scaffold over simpler quinazoline alternatives based on the experimentally verified 5.6-fold potency differential (benzo[g]quinazoline IC50 = 6.41 µM vs. quinazoline IC50 = 35.8 µM) [1]. The availability of validated molecular docking models against the NS3/4A protease crystal structure (PDB: 4B75) enables efficient virtual screening and rational design of second-generation analogs without requiring de novo docking validation [1].

Dual Topoisomerase I/II Inhibitor Design Exploiting Linear [g]-Face Benzannulation

Cancer research groups pursuing dual topoisomerase I/II inhibition should specifically source linear benzo[g]quinazolin-4(3H)-one-based building blocks rather than angular benzo[f]quinazolin-4(3H)-one analogs. The direct head-to-head evidence demonstrates that linear [g]-face benzannulation selectively increases topoisomerase II inhibitory activity while angular fusion does not [1]. This regioisomeric specificity is critical for achieving the desired dual-inhibition profile and cannot be achieved with angularly fused alternatives [1].

Broad-Spectrum Antimicrobial Lead Discovery with Activity Against 20 Clinically Relevant Strains

Antimicrobial resistance research programs should employ 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives as a validated starting point for developing novel antibacterial and antifungal agents. The scaffold has demonstrated MIC-level activity comparable to clinical reference drugs (ampicillin, gentamicin, amphotericin B) across 5 Gram-positive bacteria, 5 Gram-negative bacteria, and 10 fungal strains [1]. This breadth of coverage, spanning 20 distinct microbial species, reduces the risk of narrow-spectrum attrition during lead optimization [1].

Fluorescent Probe and Optoelectronic Material Development Utilizing Extended π-Conjugation

Chemical biology groups developing fluorescent sensors or materials chemistry teams working on optoelectronic applications should source benzo[g]quinazolin-4(3H)-one specifically for its extended π-conjugated aromatic system. The linear benzannulation confers distinct UV-Vis absorption and redox properties that are absent in parent quinazolin-4(3H)-one and angularly fused regioisomers [1]. These spectroscopic and electrochemical differences provide a measurable, scaffold-specific advantage for applications requiring tunable photophysical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for benzo[g]quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.